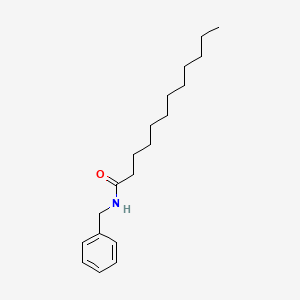

N-Benzyldodecanamide

Description

N-Benzyldodecanamide is a secondary amide compound characterized by a benzyl group attached to the nitrogen atom of a dodecanamide backbone (C₆H₅CH₂NHCOC₁₁H₂₃). This structure confers unique physicochemical properties, such as moderate hydrophobicity (LogP ~5.2) and a melting point range of 85–87°C . It is commonly explored in surfactant research and bioactive molecule design due to its balanced lipophilic-hydrophilic profile.

Properties

CAS No. |

78172-96-0 |

|---|---|

Molecular Formula |

C19H31NO |

Molecular Weight |

289.5 g/mol |

IUPAC Name |

N-benzyldodecanamide |

InChI |

InChI=1S/C19H31NO/c1-2-3-4-5-6-7-8-9-13-16-19(21)20-17-18-14-11-10-12-15-18/h10-12,14-15H,2-9,13,16-17H2,1H3,(H,20,21) |

InChI Key |

AAJQYMJRUXQQCP-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)NCC1=CC=CC=C1 |

Canonical SMILES |

CCCCCCCCCCCC(=O)NCC1=CC=CC=C1 |

Other CAS No. |

78172-96-0 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Quaternary Ammonium Analogues

Benzalkonium Chloride (BAC12)

- Structure : Benzyl-dimethyl-dodecylammonium chloride (C₂₁H₃₈ClN), a quaternary ammonium salt.

- Key Differences: Charge: BAC12 is permanently cationic, enhancing water solubility and antimicrobial activity via membrane disruption . Applications: Widely used in disinfectants, whereas N-Benzyldodecanamide lacks ionic character and is more suited for non-polar formulations.

- Data Comparison :

| Property | This compound | BAC12 |

|---|---|---|

| Molecular Weight | 289.46 g/mol | 340.0 g/mol |

| LogP | ~5.2 | ~4.8 |

| Melting Point | 85–87°C | 60–62°C |

| Solubility in Water | Low | High |

Comparison with Fluorescent-Tagged Analogues

NBD-DDA

- Structure: N-Dodecyl-N,N-dimethyl-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl]azanium iodide (C₂₃H₃₄IN₅O₂).

- Key Differences :

Comparison with Long-Chain Amide Analogues

N-Benzyloctadecanamide

- Structure: Features an 18-carbon chain (C₂₅H₄₃NO) compared to the 12-carbon chain of this compound.

- Key Differences :

| Property | This compound | N-Benzyloctadecanamide |

|---|---|---|

| Molecular Weight | 289.46 g/mol | 373.62 g/mol |

| LogP | ~5.2 | ~7.1 |

| Melting Point | 85–87°C | 92–94°C |

Surfactant Performance

This compound exhibits a critical micelle concentration (CMC) of ~0.1 mM, lower than BAC12 (~1 mM), indicating superior surface activity in non-polar media. However, BAC12 outperforms in aqueous systems due to its ionic nature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.